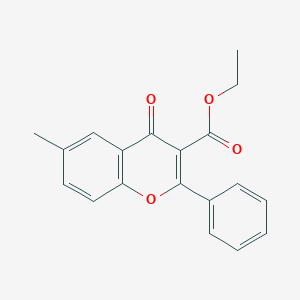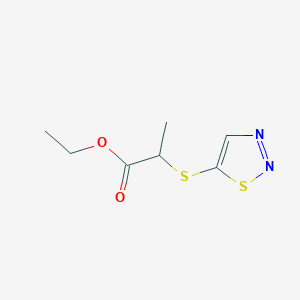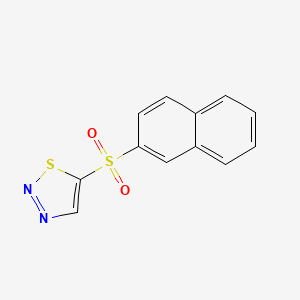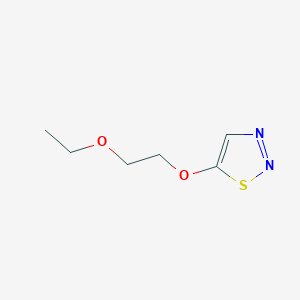![molecular formula C8H7ClF3N3S2 B3134796 Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate CAS No. 400083-78-5](/img/structure/B3134796.png)
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate
描述
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a hydrazinecarbodithioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate typically involves multiple steps. One common method starts with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which can be synthesized by reacting 2-chloro-5-nitropyridine with trifluoromethylating agents . The resulting intermediate is then subjected to further reactions to introduce the hydrazinecarbodithioate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
化学反应分析
Types of Reactions
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents on the pyridine ring .
科学研究应用
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate has several scientific research applications:
作用机制
The mechanism of action of Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
相似化合物的比较
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of the target compound, known for its use in organic synthesis.
Fluopicolide: Another trifluoromethyl-containing compound with applications in agriculture as a fungicide.
Saflufenacil: A herbicide that shares some structural similarities and is used in agricultural settings.
Uniqueness
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl substitutions, along with a hydrazinecarbodithioate group.
属性
IUPAC Name |
methyl N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3S2/c1-17-7(16)15-14-6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSHDPBXGGVVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3134727.png)

![N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3134738.png)
![N,3,5-trimethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3134746.png)
![4-[4-(4-Methoxyphenyl)piperazino]-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine](/img/structure/B3134747.png)
![N-(5,6-dihydrofuro[2,3-h]quinazolin-2-yl)-2-thiophenecarboxamide](/img/structure/B3134759.png)




![N-(5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinyl)-N,N-dimethylamine](/img/structure/B3134809.png)
![5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine](/img/structure/B3134812.png)
![N-{5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3134819.png)
![Ethyl 2-[(4-{[(dimethylamino)carbonyl]oxy}-5-methoxy-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B3134827.png)
